
2-(4-Formyl-1H-indol-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formil-1H-indol-1-il)-N-metilacetamida es un compuesto químico que pertenece a la familia del indol. Los indoles son compuestos heterocíclicos que son ampliamente estudiados debido a su presencia en muchos productos naturales y farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Formil-1H-indol-1-il)-N-metilacetamida generalmente implica los siguientes pasos:
Formación del anillo de indol: El anillo de indol se puede sintetizar a través de varios métodos, como la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona.
Formilación: El grupo formilo se puede introducir en el anillo de indol mediante una reacción de Vilsmeier-Haack, que utiliza un agente formilante como DMF (dimetilformamida) y POCl3 (oxicloruro de fósforo).
N-Metilación: El paso final implica la metilación del átomo de nitrógeno en el grupo acetamida, que se puede lograr utilizando yoduro de metilo (CH3I) en presencia de una base como carbonato de potasio (K2CO3).
Métodos de producción industrial
La producción industrial de 2-(4-Formil-1H-indol-1-il)-N-metilacetamida puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Formil-1H-indol-1-il)-N-metilacetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio (KMnO4).
Reducción: El grupo formilo se puede reducir a un alcohol utilizando agentes reductores como borohidruro de sodio (NaBH4).
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila en el anillo de indol, especialmente en la posición 3.
Reactivos y condiciones comunes
Oxidación: KMnO4 en un medio ácido.
Reducción: NaBH4 en metanol o etanol.
Sustitución: Electrófilos como halógenos (Cl2, Br2) en presencia de un catalizador de ácido de Lewis.
Principales productos formados
Oxidación: 2-(4-Carboxil-1H-indol-1-il)-N-metilacetamida.
Reducción: 2-(4-Hidroximetil-1H-indol-1-il)-N-metilacetamida.
Sustitución: Diversos derivados halogenados del anillo de indol.
Aplicaciones Científicas De Investigación
2-(4-Formil-1H-indol-1-il)-N-metilacetamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades farmacológicas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Formil-1H-indol-1-il)-N-metilacetamida depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, influyendo en diversas vías bioquímicas. El grupo formilo puede actuar como un centro electrófilo, haciendo que el compuesto sea reactivo hacia los nucleófilos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(4-Formil-1H-indol-1-il)acético: Estructura similar pero con un grupo ácido acético en lugar de una acetamida.
2-(4-Formil-1H-indol-1-il)etanol: Estructura similar pero con un grupo etanol en lugar de una acetamida.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-(4-formylindol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H12N2O2/c1-13-12(16)7-14-6-5-10-9(8-15)3-2-4-11(10)14/h2-6,8H,7H2,1H3,(H,13,16) |
Clave InChI |
FBIROLNPVCCCQP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN1C=CC2=C(C=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



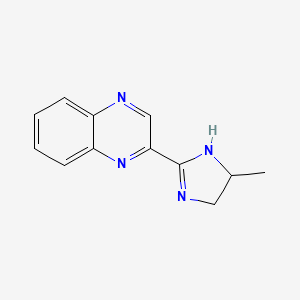
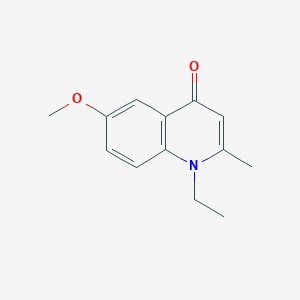
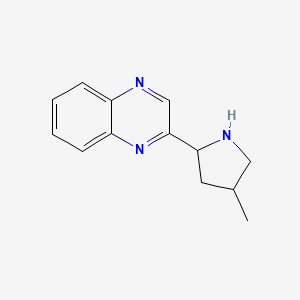

![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
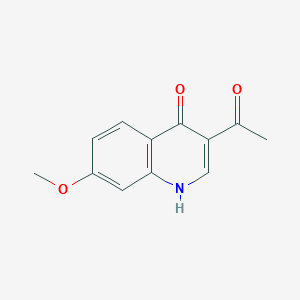
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)

![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
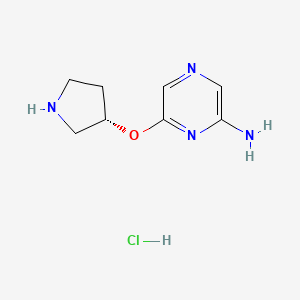
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)
